molecular formula C21H27FN2O3S B2747132 3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955777-63-6

3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2747132
CAS No.: 955777-63-6
M. Wt: 406.52
InChI Key: HSMSUTZLFYLCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide (CAS 955777-63-6) is a synthetic benzenesulfonamide derivative with a molecular formula of C21H27FN2O3S and a molecular weight of 406.5 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the study of nuclear hormone receptors. Its molecular structure, which features a distinct polar sulfonamide head group linked to an extended hydrophobic region, is characteristic of ligands designed to target large binding cavities like that of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a critical transcriptional regulator involved in glucose and lipid homeostasis, adipocyte differentiation, and immune regulation, making it a established therapeutic target for conditions like type 2 diabetes and a potential target for immune-mediated diseases . The specific spatial arrangement of its functional groups makes this compound a valuable chemical tool for researchers investigating receptor-ligand interactions, the induction of conformational changes that influence co-activator recruitment, and the development of selective receptor modulators with improved safety profiles . It is supplied as a high-purity compound for in vitro research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-3-12-24-13-4-5-17-14-16(6-8-20(17)24)10-11-23-28(25,26)18-7-9-21(27-2)19(22)15-18/h6-9,14-15,23H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMSUTZLFYLCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamide derivatives and tetrahydroquinoline-containing molecules documented in the evidence. Key differences in substituents, electronic properties, and bioactivity are highlighted.

Structural and Functional Group Comparisons

Compound Name / ID Key Substituents/Modifications Potential Biological Implications
Target compound 3-fluoro-4-methoxy benzene, tetrahydroquinoline with propyl chain Enhanced lipophilicity (propyl chain), potential for dual hydrogen bonding (sulfonamide, methoxy)
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1) Pyrimidine-ethylamino core, 2-fluoro substitution Likely kinase inhibition (pyrimidine scaffold common in EGFR inhibitors)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8) Diethylamino-pyrimidine, 4-methoxy substitution Increased electron-donating capacity (methoxy), potential for improved metabolic stability
N-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide (879165-32-9) Isoquinoline core, fluorophenylmethyl group Possible CNS activity (isoquinoline scaffold linked to neuroactive compounds)

Electronic and Steric Effects

  • Fluorine vs.
  • Tetrahydroquinoline vs. Pyrimidine/Isoquinoline Cores: The tetrahydroquinoline moiety in the target compound introduces conformational rigidity and lipophilicity, contrasting with the planar, heteroaromatic pyrimidine/isoquinoline cores in analogs. This may influence membrane permeability and off-target selectivity .

Hypothetical Pharmacokinetic Profiles

  • Solubility: The methoxy group and tetrahydroquinoline may reduce aqueous solubility compared to pyrimidine-based sulfonamides, necessitating formulation adjustments.
  • Metabolic Stability: The propyl chain on tetrahydroquinoline could undergo oxidative metabolism, whereas fluorine substitution might mitigate CYP450-mediated degradation .

Recommendations for Further Investigation

Synthetic Characterization : Prioritize X-ray crystallography (using SHELXL or Mercury ) to resolve the 3D structure and confirm conformational preferences.

Biological Screening : Compare the target compound’s activity against pyrimidine-based analogs (e.g., 923113-41-1) in assays targeting kinases or GPCRs.

Computational Modeling : Use docking studies to evaluate interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase or COX-2).

Q & A

Basic Research Questions

Q. What are the key functional groups and structural motifs in 3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, and how do they influence reactivity?

  • Methodological Insight : The compound contains a sulfonamide group (electron-withdrawing), a methoxy substituent (electron-donating), a fluorine atom (polar hydrophobic effects), and a tetrahydroquinoline moiety (conformational flexibility). The sulfonamide group enables nucleophilic substitutions or hydrogen bonding, critical for receptor interactions . The tetrahydroquinoline scaffold may enhance bioavailability due to its planar aromatic system and nitrogen atom, which can participate in π-π stacking or hydrogen bonding .

Q. What synthetic strategies are suitable for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Insight : A multi-step synthesis is likely required. Key steps include:

Sulfonamide Formation : Coupling a sulfonyl chloride derivative (e.g., 3-fluoro-4-methoxybenzenesulfonyl chloride) with a tetrahydroquinoline-ethylamine intermediate via nucleophilic substitution. Bases like triethylamine or NaOH in dichloromethane/DMF are commonly used to drive the reaction .

Tetrahydroquinoline Synthesis : Cyclization of aniline derivatives with propyl groups under acidic conditions (e.g., polyphosphoric acid) to form the tetrahydroquinoline core .

  • Optimization: Use statistical experimental design (e.g., response surface methodology) to balance temperature, solvent polarity, and stoichiometry for maximum yield .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Insight :

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorine’s deshielding effects, methoxy singlet at ~3.8 ppm) .
  • HRMS : Confirm molecular weight (e.g., expected m/z ~445–460 Da for C21_{21}H24_{24}FN2_2O3_3S) .
  • X-ray Crystallography : Resolve conformational details of the tetrahydroquinoline and sulfonamide groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Insight :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary propyl chain length) to assess effects on target binding .
  • Biological Assays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What computational approaches can predict binding modes or pharmacokinetic properties?

  • Methodological Insight :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrases (common sulfonamide targets) .
  • ADME Prediction : Tools like SwissADME calculate bioavailability scores, highlighting potential issues (e.g., poor solubility from the hydrophobic tetrahydroquinoline) .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments .

Q. How should contradictory data in biological assays be resolved?

  • Methodological Insight :

  • Dose-Response Curves : Repeat assays with varying concentrations to confirm EC50_{50}/IC50_{50} trends .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR vs. enzymatic activity assays) .
  • Impurity Analysis : Use HPLC-MS to rule out side products or degradation (e.g., sulfonamide hydrolysis under acidic conditions) .

Q. What strategies can improve selectivity for a target protein over off-target interactions?

  • Methodological Insight :

  • Fragment Replacement : Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding .
  • Covalent Modification : Introduce a Michael acceptor (e.g., acrylamide) for irreversible binding to cysteine residues in the target’s active site .
  • Proteome-Wide Screening : Use affinity-based proteomics (e.g., thermal shift assays) to identify off-target interactions .

Data Contradiction & Reproducibility

Q. How can batch-to-batch variability in synthesis be minimized?

  • Methodological Insight :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy to ensure consistent intermediate formation .
  • Quality Control : Implement strict HPLC purity thresholds (>98%) and characterize each batch with 1^1H NMR .

Q. What experimental controls are critical for validating biological activity?

  • Methodological Insight :

  • Negative Controls : Use structurally similar but inactive analogs (e.g., sulfonamide replaced with carboxylate) .
  • Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
  • Solvent Controls : Test DMSO/vehicle effects at equivalent concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.